5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
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Overview
Description
5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a useful research compound. Its molecular formula is C25H13F2N3OS and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Characterization
Compounds related to "5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one" have been explored for their role in synthesizing and characterizing polymers. For instance, aromatic polyamides and polyimides incorporating fluorophenyl groups exhibit remarkable solubility in organic solvents, high thermal stability, and the ability to form transparent and flexible films, suitable for advanced material applications such as electronics, coatings, and membranes (Hsiao et al., 1999; Yang & Lin, 1995).
High-Performance Polymers
Research has also focused on synthesizing high-performance polymers using compounds with fluorophenyl groups. These polymers exhibit excellent film-forming properties, high thermal and chemical stability, making them ideal for use in fuel cell membranes and other demanding environments (Jin & Zhu, 2018).
Material Chemistry and Sensor Applications
Fluorophenyl-containing compounds are integral to developing materials with specific photophysical properties, such as fluorescent chemosensors for metal ions. These sensors can selectively detect ions like Zn(II) in biological systems, offering tools for biochemical research and medical diagnostics (Wang et al., 2005).
Antimicrobial and Fungicidal Activities
Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to possess inhibitory activities against pathogens like Rhizoctonia solani and Botrytis cinereapers, suggesting potential applications in developing new antimicrobial and fungicidal agents (Ren et al., 2007).
Advanced Material Development
Compounds with the fluorophenyl group have been utilized to synthesize materials with unique properties, such as colorless polyimides with high optical transparency, thermal stability, and low refractive indices. These materials are valuable for optical and electronic applications due to their advanced physical and chemical properties (Yeo et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit certain enzyme activities . This suggests that this compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound is orally available, displaying favorable pharmacokinetic properties . .
Result of Action
The compound has shown to inhibit certain enzyme activities and prevent the proliferation of cancer cells carrying specific mutations . This suggests that the compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of certain diseases.
Properties
IUPAC Name |
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13F2N3OS/c26-16-9-5-14(6-10-16)20-13-32-24-21(20)25(31)30-23(28-24)19-4-2-1-3-18(19)22(29-30)15-7-11-17(27)12-8-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGZVMEOGIIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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